An In-Depth Technical Guide to the Chemical Properties of [2,3'-Bipyridin]-5'-amine
An In-Depth Technical Guide to the Chemical Properties of [2,3'-Bipyridin]-5'-amine
For Distribution: For Research, Scientific, and Drug Development Professionals.
Abstract
[2,3'-Bipyridin]-5'-amine is a heterocyclic aromatic amine featuring a bipyridine core, a scaffold of significant interest in medicinal chemistry and materials science. This guide provides a comprehensive technical overview of its core chemical properties, spectroscopic profile, synthetic strategies, reactivity, and applications, with a particular focus on its potential in drug discovery. The bipyridine framework serves as a privileged structural motif, capable of acting as a versatile chelating ligand and a rigid scaffold for presenting pharmacophoric elements.[1] Understanding the nuanced chemical characteristics of this amine is paramount for its effective utilization in the design of novel therapeutics and functional materials.
Introduction to Bipyridine Scaffolds in Medicinal Chemistry
Nitrogen-containing heterocyclic compounds are the cornerstone of modern drug discovery, with bipyridine derivatives holding a place of prominence.[2] Their ability to form stable complexes with a wide range of metal ions has led to applications in catalysis, analytical chemistry, and photochemistry.[3][4] From a medicinal chemistry perspective, the bipyridine core is considered a "privileged scaffold" because it can interact with multiple, diverse biological targets by presenting substituents in a well-defined three-dimensional orientation.
The aminopyridine moiety, in particular, is a valuable pharmacophore. Unlike its aniline analogue, the 2-aminopyridine structure has a reduced oxidation potential, making it less prone to metabolic conversion into toxic nitroso species and thus a safer alternative in drug design.[5] The combination of the bipyridine's structural rigidity and the amine's functional versatility makes molecules like [2,3'-Bipyridin]-5'-amine attractive starting points for developing novel therapeutic agents, including kinase inhibitors, receptor antagonists, and anti-infective compounds.[6]
Core Chemical Profile of [2,3'-Bipyridin]-5'-amine
The fundamental properties of [2,3'-Bipyridin]-5'-amine define its physical behavior and potential for chemical modification. These properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 5-(Pyridin-2-yl)pyridin-3-amine | N/A |
| CAS Number | 1245745-55-4 | ChemicalBook |
| Molecular Formula | C₁₀H₉N₃ | ChemicalBook |
| Molecular Weight | 171.20 g/mol | ChemicalBook |
| Canonical SMILES | C1=CC=NC(=C1)C2=CC(=CN=C2)N | PubChem |
| Appearance | Expected to be a solid at room temperature | N/A |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols | N/A |
2D Chemical Structure:
Spectroscopic and Analytical Characterization
Protocol: Standard Analytical Workflow
-
Mass Spectrometry (MS): Dissolve a ~1 mg/mL sample in methanol or acetonitrile. Use Electrospray Ionization (ESI) in positive mode. The expected [M+H]⁺ peak would be at m/z 172.08.
-
Nuclear Magnetic Resonance (NMR): Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
¹H NMR: Acquire a proton spectrum. The aromatic region (7.0-9.0 ppm) will show a complex pattern of doublets, triplets, and multiplets corresponding to the 7 protons on the bipyridine rings. The amine (-NH₂) protons are expected to appear as a broad singlet, the chemical shift of which is concentration-dependent.
-
¹³C NMR: Acquire a carbon spectrum. Expect 10 distinct signals in the aromatic region (~110-160 ppm).
-
Confirmation: 2D NMR experiments (COSY, HSQC, HMBC) can be used to assign all proton and carbon signals definitively.
-
-
Infrared (IR) Spectroscopy: Analyze the sample as a KBr pellet or using an ATR accessory. Key vibrational bands confirm the presence of the primary amine and aromatic rings.
Table: Predicted Spectroscopic Data
| Technique | Feature | Expected Range / Pattern | Rationale |
| ¹H NMR | Aromatic Protons (Ar-H) | 7.0 - 9.0 ppm | Protons on electron-deficient pyridine rings are deshielded. |
| Amine Protons (-NH₂) | ~3.5 - 5.5 ppm (DMSO-d₆) | Broad signal, exchangeable with D₂O. Chemical shift is solvent and concentration dependent. | |
| ¹³C NMR | Aromatic Carbons (Ar-C) | 110 - 160 ppm | Characteristic range for sp² hybridized carbons in pyridine rings. |
| IR Spec. | N-H Stretch | 3300 - 3500 cm⁻¹ (two bands) | Asymmetric and symmetric stretching modes characteristic of a primary amine. |
| N-H Bend | 1580 - 1650 cm⁻¹ | Scissoring vibration of the primary amine group. | |
| C=C, C=N Stretch | 1400 - 1600 cm⁻¹ | Aromatic ring stretching vibrations. | |
| Mass Spec. | [M+H]⁺ | m/z 172.08 | Calculated exact mass for C₁₀H₁₀N₃⁺. |
Synthesis and Purification Strategies
The synthesis of unsymmetrical bipyridines like [2,3'-Bipyridin]-5'-amine is most effectively achieved using transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful method for forming the C-C bond between the two pyridine rings due to its functional group tolerance and the commercial availability of starting materials.[4][7]
Proposed Synthetic Workflow: Suzuki Coupling
The logical approach involves coupling a pyridine boronic acid (or ester) with a halo-aminopyridine. In this case, coupling 2-pyridylboronic acid with 5-amino-3-bromopyridine is a viable route.
Caption: Proposed Suzuki coupling workflow for synthesis.
Experimental Protocol: Suzuki-Miyaura Coupling
Causality: This protocol uses a standard palladium catalyst and a carbonate base, which is effective for coupling pyridyl halides with pyridylboronic acids.[1] The dioxane/water solvent system ensures solubility for both the organic and inorganic reagents.
-
Vessel Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-amino-3-bromopyridine (1.0 eq), 2-pyridylboronic acid (1.2 eq), and sodium carbonate (2.5 eq).
-
Solvent and Catalyst Addition: Add a 4:1 mixture of dioxane and water. Degas the mixture by bubbling N₂ through it for 15-20 minutes. Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq).
-
Reaction: Heat the reaction mixture to 90-100 °C and monitor its progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Upon completion, cool the mixture to room temperature and dilute it with ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The resulting crude product should be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes or dichloromethane in methanol to afford the pure [2,3'-Bipyridin]-5'-amine.
Chemical Reactivity and Derivatization Potential
The reactivity of [2,3'-Bipyridin]-5'-amine is dominated by two key features: the nucleophilic primary amine and the electron-deficient pyridine rings. The two pyridine ring nitrogens also provide sites for protonation or metal coordination.
-
Amine Group Reactivity: The -NH₂ group is a potent nucleophile and a site for hydrogen bonding. It readily undergoes reactions such as:
-
Acylation: Reaction with acid chlorides or anhydrides to form amides.
-
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
-
Alkylation: Reaction with alkyl halides (though N-alkylation can be challenging to control and may lead to over-alkylation).
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary amines.
-
Diazotization: Reaction with nitrous acid (HNO₂) to form a diazonium salt, which can then be displaced by various nucleophiles (e.g., in Sandmeyer reactions).[8]
-
-
Pyridine Ring Reactivity: The pyridine rings are generally electron-deficient and thus resistant to electrophilic aromatic substitution. However, the amino group is a strong activating group, directing electrophiles to the ortho and para positions (C4' and C6'). Nucleophilic aromatic substitution (SₙAr) is more common, especially if a good leaving group is present on the ring.
Caption: Key reactive sites on [2,3'-Bipyridin]-5'-amine.
Applications in Drug Discovery and Development
The bipyridine scaffold is a validated pharmacophore in numerous therapeutic areas. Its value lies in its ability to position key binding groups in precise orientations and to chelate metal ions that may be essential for enzyme function. Derivatives of aminobipyridine are being investigated across multiple fields.
-
Kinase Inhibition: Many kinase inhibitors feature a hinge-binding motif that forms hydrogen bonds with the enzyme's backbone. The aminopyridine structure is an excellent mimic of the adenine core of ATP and can serve as this hinge-binder. The second pyridine ring can be functionalized to extend into other pockets of the kinase active site to achieve potency and selectivity.
-
Receptor Modulation: The rigid structure of the bipyridine core is ideal for designing ligands that fit into the well-defined binding pockets of receptors. For instance, triaryl-pyridinone derivatives, which contain a bipyridine-like element, have been developed as potent noncompetitive AMPA receptor antagonists for treating epilepsy.
-
Anti-Infective Agents: The chelating properties of bipyridines are crucial for their use as anti-infective agents. By sequestering essential metal ions, these compounds can disrupt microbial metabolic processes. Substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines have been identified as novel macrofilaricidal compounds.
Caption: Drug discovery workflow utilizing the bipyridine core.
Safety, Handling, and Storage
As with any aromatic amine, [2,3'-Bipyridin]-5'-amine should be handled with care, assuming it may be toxic and irritant.[8] Primary aromatic amines as a class can be absorbed through the skin and may cause irritation or allergic reactions.[9]
Protocol: Safe Handling Procedures
-
Engineering Controls: Handle the compound in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and chemical splash goggles.[10][11]
-
Handling: Avoid creating dust. Use appropriate tools (spatulas) for weighing and transferring the solid. In case of skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.
References
-
ResearchGate. (2025). Mass spectral and NMR spectral data of two new designer drugs with an α-aminophenone structure. Available at: [Link]
-
National Center for Biotechnology Information. (2024). 2,2'- Bipyridine Derivatives Exert Anticancer Effects by Inducing Apoptosis in Hepatocellular Carcinoma (HepG2) Cells. Available at: [Link]
-
ACS Publications. (n.d.). Reactivity of 4-Aminopyridine with Halogens and Interhalogens. Available at: [Link]
-
Thieme. (n.d.). Synthesis of 2,2¢-Bipyridines via Suzuki–Miyaura Cross-Coupling. Available at: [Link]
-
ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Available at: [Link]
- Google Patents. (n.d.). Synthetic method of 2-amino-3,5-dichloropyridine.
-
Royal Society of Chemistry. (n.d.). The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. Available at: [Link]
-
Prochestill. (2026). Understanding Bipyridine Derivatives: Synthesis and Applications. Available at: [Link]
-
MDPI. (n.d.). Recent Progress on the Synthesis of Bipyridine Derivatives. Available at: [Link]
-
Preprints.org. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. Available at: [Link]
-
Wikipedia. (n.d.). 2-Aminopyridine. Available at: [Link]
-
MDPI. (n.d.). Recent Progress on the Synthesis of Bipyridine Derivatives. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of amine derivatives from furoin and furil over a Ru/Al2O3 catalyst. Available at: [Link]
-
Diplomata Comercial. (n.d.). How to Handle Amines Safely in Industrial Environments. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Available at: [Link]
-
ACS Publications. (2024). Pharmaceutical Properties of the Phloretin–4,4′-Bipyridine Cocrystal. Available at: [Link]
-
Organic Syntheses. (n.d.). 5-Methyl-2,2'-Bipyridine. Available at: [Link]
-
University of Malta. (2023). Piperazine-Amberlyst®15-catalysed synthesis of 2-amino-4H-chromenes. Available at: [Link]
-
ResearchGate. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. Available at: [Link]
-
Sustainability Directory. (2025). Aromatic Amine Exposure. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
ResearchGate. (n.d.). Reactivity of 4-Aminopyridine with Halogens and Interhalogens. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Working with Chemicals. Available at: [Link]
-
ACS Publications. (2014). Direct β-Alkylation of Aldehydes via Photoredox Organocatalysis. Available at: [Link]
-
Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2,2’- Bipyridine Derivatives Exert Anticancer Effects by Inducing Apoptosis in Hepatocellular Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. preprints.org [preprints.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Aromatic Amine Exposure → Term [fashion.sustainability-directory.com]
- 10. diplomatacomercial.com [diplomatacomercial.com]
- 11. diplomatacomercial.com [diplomatacomercial.com]
